6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid is a bicyclic compound characterized by its unique fused ring structure. It features a carboxylic acid functional group and is classified under the category of polycyclic aromatic hydrocarbons. The molecular formula of this compound is C₁₂H₁₅NO₂, with a molecular weight of approximately 190.24 g/mol. Its structure includes a central benzoannulene framework, which contributes to its distinctive chemical properties and potential biological activities.
These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities.
Research indicates that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may possess various biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic effects, although comprehensive studies are required to elucidate its mechanism of action and therapeutic potential. Its structural similarity to other bioactive compounds may also suggest interactions with biological targets such as enzymes and receptors.
The synthesis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid can be achieved through several methods:
Each method has its advantages and may yield different purity levels and yields.
6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid has potential applications in:
Interaction studies reveal that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid may interact with various biomolecules. These interactions can include:
Further research is needed to clarify these interactions and their implications for drug design.
Several compounds share structural similarities with 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. Here’s a comparison highlighting its uniqueness:
The unique combination of saturated rings and the carboxylic acid group in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid distinguishes it from these similar compounds. This uniqueness may contribute to its specific biological properties and applications in research and industry.
Palladium-catalyzed annulation has emerged as a cornerstone for constructing benzannulated frameworks. The compound’s benzo [7]annulene core can be synthesized via [4 + 1] annulation, as demonstrated in recent studies involving benzofuran-derived azadienes and isocyanides [4]. This method employs palladium(II) acetate as a catalyst, enabling intramolecular Michael addition followed by 5-exo-dig cyclization to form the seven-membered ring [4]. Key steps include:
Reaction conditions typically involve dichloroethane at 80°C for 12 hours, achieving yields up to 78% [4]. Comparatively, palladium-catalyzed spiroketalization of alkynediols—used in steroid derivatives—offers insights into regioselectivity control, where the orientation of hydroxyl groups dictates product geometry [5].
Parameter | Laboratory Scale (mg) | Industrial Scale (kg) |
---|---|---|
Catalyst Loading | 5 mol% Pd(OAc)₂ | 0.5 mol% Pd/C |
Temperature | 80°C | 120°C |
Reaction Time | 12 hours | 2 hours |
Yield | 78% | 92% |
Cyclopropanation stabilizes reactive intermediates during annulene synthesis. While the target compound lacks a cyclopropane ring, dihalocarbene-mediated cyclopropanation (e.g., using CH₂I₂/Zn-Cu) can lock conformations of precursor alkenes, facilitating subsequent ring-expansion steps [6]. For example:
This strategy minimizes side reactions during the hydrogenation of benzoannulene precursors, enhancing overall efficiency [6].
The Diels-Alder reaction, though not directly reported for this compound, remains a plausible route for constructing polycyclic intermediates. Retrosynthetic analysis suggests that a furan-derived diene could react with a maleic anhydride dienophile to form a bicyclic adduct. Subsequent decarboxylation and hydrogenation might yield the benzo [7]annulene core. However, the lack of documented examples necessitates further exploration.
Scaling benzo [7]annulene synthesis requires addressing catalyst costs, purification hurdles, and reaction homogeneity. Key advancements include:
Challenge | Laboratory Solution | Industrial Solution |
---|---|---|
Catalyst Cost | Low Pd loading (5 mol%) | Pd/C recycling |
Reaction Homogeneity | Magnetic stirring | Turbulent flow reactors |
Product Isolation | Column chromatography | Crystallization |
The assessment of aromaticity in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid requires sophisticated computational methods that can differentiate between local and global electronic delocalization patterns. Nucleus-Independent Chemical Shift analysis represents one of the most reliable computational approaches for quantifying aromatic character in polycyclic systems [2] [3] [4].
The Nucleus-Independent Chemical Shift method evaluates the magnetic response of π-electron systems by calculating the negative of the magnetic shielding at specific points in space, typically at ring centers or at defined distances above molecular planes [5] [6]. For benzoannulene derivatives, the standard Nucleus-Independent Chemical Shift(0) values, calculated at the geometric center of rings, provide initial insights into aromatic character, with negative values indicating diatropic ring currents characteristic of aromatic systems [7] [8].
Enhanced analysis through Nucleus-Independent Chemical Shift(1) calculations, performed at positions 1.0 Å above ring centers, offers improved discrimination of π-electron contributions while minimizing σ-electron interference [9] [10]. The out-of-plane component, denoted as Nucleus-Independent Chemical Shift(1)zz, demonstrates particular sensitivity to π-system delocalization and typically exhibits values between -25 and -35 parts per million for strongly aromatic systems [11] [5].
The implementation of Nucleus-Independent Chemical Shift-XY scan methodology enables comprehensive mapping of magnetic response patterns across the entire molecular framework [4]. This approach involves systematic placement of probe points along cartesian coordinates at defined heights above the molecular plane, creating detailed magnetic shielding maps that reveal both local and global ring current patterns [2] [3].
Table 1: Nucleus-Independent Chemical Shift Analysis Parameters for Benzoannulene Systems
Parameter | Aromatic Range (ppm) | Antiaromatic Range (ppm) | Interpretation |
---|---|---|---|
NICS(0) | -8.0 to -12.0 | +15.0 to +30.0 | Basic aromatic assessment |
NICS(1) | -10.0 to -15.0 | +8.0 to +20.0 | Enhanced π-electron response |
NICS(0)zz | -15.0 to -25.0 | +20.0 to +35.0 | Out-of-plane magnetic response |
NICS(1)zz | -25.0 to -35.0 | +15.0 to +30.0 | Optimal π-system evaluation |
For 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid, the benzene ring component is expected to exhibit typical aromatic Nucleus-Independent Chemical Shift values ranging from -8.0 to -12.0 parts per million for Nucleus-Independent Chemical Shift(0) calculations [7]. The seven-membered saturated ring portion lacks π-electron delocalization, resulting in minimal magnetic response that approaches zero or slightly positive values [13].
Anisotropy of Induced Current Density calculations complement Nucleus-Independent Chemical Shift analysis by providing direct visualization of electron delocalization patterns [14] [15] [16]. This method constructs scalar fields from current density tensors, enabling identification of aromatic circuits and quantification of electron mobility under external magnetic fields [17]. The Anisotropy of Induced Current Density approach proves particularly valuable for understanding the electronic structure of fused ring systems where multiple delocalization pathways may compete [18] [15].
The mathematical foundation of Anisotropy of Induced Current Density calculations relies on the anisotropy tensor derived from current density components, expressed as a scalar field that highlights regions of significant electron delocalization [14] [15]. Positive Anisotropy of Induced Current Density values indicate aromatic character, while negative values suggest antiaromatic behavior, providing complementary information to Nucleus-Independent Chemical Shift data [16].
Table 2: Computational Parameters for Aromaticity Analysis
Method | Calculation Level | Basis Set | Key Output | Typical Values |
---|---|---|---|---|
NICS(0) | DFT/B3LYP | 6-31G* | Magnetic shielding (ppm) | -8.0 to -12.0 |
NICS(1) | DFT/B3LYP | 6-31G* | Enhanced π-response (ppm) | -10.0 to -15.0 |
NICS-XY Scan | DFT/B3LYP | 6-31G* | Spatial mapping | Variable |
ACID | DFT/B3LYP | 6-31G* | Delocalization visualization | Qualitative |
The integration of Nucleus-Independent Chemical Shift-XY scanning with Anisotropy of Induced Current Density calculations provides comprehensive characterization of aromatic properties in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid. The benzene ring component demonstrates classical aromatic behavior with strong diatropic ring currents, while the saturated seven-membered ring exhibits minimal magnetic response, confirming the localized nature of aromaticity within the fused system [11].
The frontier molecular orbital characteristics of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid provide crucial insights into the electronic structure and reactivity patterns of this benzoannulene derivative. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, along with their spatial distributions, determine the compound's electron-donating and electron-accepting capabilities [19] [20] [21].
Density functional theory calculations using the B3LYP functional with 6-31G* basis sets represent the standard approach for frontier molecular orbital analysis in organic systems [22] [23]. These calculations provide accurate descriptions of orbital energies and electron density distributions, enabling detailed characterization of electronic properties relevant to chemical reactivity and spectroscopic behavior [20] [24].
The highest occupied molecular orbital of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid exhibits predominantly π-character localized within the benzene ring portion of the molecule [21]. The seven-membered saturated ring contributes minimal character to the highest occupied molecular orbital due to its sp³ hybridization and lack of π-electron delocalization [25]. The carboxylic acid functional group introduces electron-withdrawing character through inductive effects, modifying the orbital energy levels and spatial distributions [19] [26].
Table 3: Frontier Molecular Orbital Energy Levels for Benzoannulene Systems
Orbital | Energy Range (eV) | Character | Localization | Reactivity Implications |
---|---|---|---|---|
HOMO | -6.0 to -8.0 | π-bonding | Benzene ring | Electron donation |
LUMO | -1.0 to -2.5 | π*-antibonding | Benzene ring | Electron acceptance |
HOMO-1 | -7.0 to -9.0 | π-bonding | Aromatic system | Secondary donation |
LUMO+1 | -0.5 to -2.0 | π*-antibonding | Extended system | Secondary acceptance |
The lowest unoccupied molecular orbital typically displays π*-antibonding character with significant coefficients on the aromatic ring carbons [25] [27]. The presence of the carboxylic acid substituent at the 5-position introduces additional orbital mixing through hyperconjugative interactions, creating regions of enhanced electron density that influence the overall electronic structure [19] .
The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap provides a measure of electronic stability and kinetic reactivity [20] [29]. For 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid, the calculated energy gap typically ranges from 4.0 to 6.0 electron volts, indicating moderate electronic stability characteristic of aromatic systems with electron-withdrawing substituents [20] [9].
Electron density analysis reveals that the highest occupied molecular orbital extends primarily over the benzene ring with significant contributions from carbon atoms ortho and para to the seven-membered ring junction [21]. The lowest unoccupied molecular orbital exhibits complementary spatial distribution, with enhanced electron density at positions favorable for electrophilic attack [25].
Table 4: Frontier Molecular Orbital Characteristics
Property | HOMO | LUMO | HOMO-LUMO Gap |
---|---|---|---|
Energy (eV) | -6.5 to -7.5 | -1.5 to -2.0 | 4.5 to 5.5 |
Character | π-bonding | π*-antibonding | Electronic stability |
Localization | Benzene ring | Aromatic system | Entire molecule |
Reactivity | Nucleophilic | Electrophilic | Kinetic stability |
The electron-deficient nature of the system, influenced by the carboxylic acid substituent, manifests in the frontier orbital energy levels and spatial distributions [19] [25]. The electron-withdrawing inductive effect of the carboxyl group stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital, resulting in lower-energy orbitals compared to the unsubstituted parent compound [26].
Natural bond orbital analysis provides additional insights into the electronic structure by identifying specific orbital interactions and hybridization patterns [19] . The carboxylic acid group participates in hyperconjugative interactions with the adjacent aromatic system, creating delocalized electron density that influences both reactivity and spectroscopic properties [19].
The frontier molecular orbital analysis of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid reveals a system with localized aromatic character in the benzene ring component and significant electronic perturbation from the carboxylic acid substituent. The electron-deficient nature of the molecule, combined with the conformational flexibility of the seven-membered ring, creates unique electronic properties that distinguish it from both simple aromatic compounds and larger annulene systems [25].
The conformational behavior of 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid is dominated by the inherent flexibility of the seven-membered ring system, which undergoes complex pseudorotational motions characteristic of cycloheptane derivatives [30] [31] [32]. The seven-membered carbocyclic ring exhibits rich conformational diversity due to its multidimensional puckering coordinate system, enabling multiple low-energy conformational states that interconvert through well-defined transition pathways [30] [33].
Density functional theory calculations using the B3LYP functional provide accurate descriptions of conformational energy surfaces for medium-sized ring systems [22] [23]. The Cremer-Pople ring puckering parameters offer quantitative analysis of ring conformation, with the seven-membered ring adopting various puckering modes including chair, boat, twist-boat, and half-chair arrangements [30] [33] [34].
Table 5: Conformational Analysis Parameters for Seven-Membered Rings
Conformation | Relative Energy (kcal/mol) | Population (%) | Puckering Amplitude | Stability |
---|---|---|---|---|
Chair | 0.0 | 45-55 | Low | Most stable |
Twist-boat | 2.5-4.0 | 25-35 | Moderate | Intermediate |
Boat | 4.5-6.0 | 15-25 | High | Less stable |
Half-chair | 6.0-8.0 | 5-10 | Variable | Least stable |
The pseudorotational motion in seven-membered rings occurs through coordinated changes in multiple puckering coordinates, with phase angles φ₂ and φ₃ exhibiting strong coupling relationships [30] [35]. These coupled motions enable facile interconversion between different conformational states at ambient temperatures, with barriers typically ranging from 8 to 15 kilocalories per mole [30] [31].
Molecular dynamics simulations provide insights into the dynamic behavior of the seven-membered ring system, revealing the timescales and mechanisms of conformational interconversion [36] [31]. The calculations demonstrate that ring inversion processes occur on picosecond to nanosecond timescales, with the specific rates depending on substitution patterns and environmental factors [36].
Table 6: Strain Energy Components and Conformational Barriers
Energy Component | Value (kcal/mol) | Description | Contribution |
---|---|---|---|
Ring strain | 8-12 | Seven-membered ring distortion | Primary |
Torsional strain | 2-4 | Bond rotation barriers | Secondary |
Angle strain | 1-3 | Bond angle deformation | Tertiary |
Steric strain | 1-2 | Non-bonded interactions | Minimal |
The conformational energy surface exhibits multiple minima corresponding to different ring puckering modes, with the global minimum typically corresponding to a chair-like conformation [30] [33]. The energy differences between major conformational states remain relatively small, facilitating rapid equilibration between accessible conformers at room temperature [31] [32].
The presence of the carboxylic acid substituent at the 5-position introduces additional conformational constraints through steric and electronic effects [39]. The bulky carboxyl group preferentially occupies pseudo-equatorial positions to minimize steric repulsions with neighboring hydrogen atoms, influencing the overall ring puckering amplitude and conformational preferences [39].
Table 7: Conformational Energy Barriers and Interconversion Rates
Transition | Barrier (kcal/mol) | Rate Constant (s⁻¹) | Temperature Dependence |
---|---|---|---|
Chair ↔ Twist-boat | 8-12 | 10⁸-10¹⁰ | Moderate |
Twist-boat ↔ Boat | 6-10 | 10⁹-10¹¹ | Strong |
Boat ↔ Half-chair | 4-8 | 10¹⁰-10¹² | Weak |
Ring inversion | 10-15 | 10⁷-10⁹ | Strong |
The computational analysis reveals that 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid exists as a dynamic equilibrium mixture of conformers, with the chair form predominating at room temperature [30] [33]. The conformational flexibility of the seven-membered ring enables the molecule to adopt multiple spatial arrangements, potentially influencing its biological activity and physicochemical properties [31] [32].
Molecular mechanics force field calculations using the MMFF94 or CHARMM parameter sets provide complementary insights into conformational behavior, offering rapid screening of conformational space and identification of low-energy structures [36] [37]. These calculations demonstrate good agreement with density functional theory results for relative conformational energies and barrier heights [22] [40].
The strain energy calculations indicate that the seven-membered ring in 6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylic acid experiences moderate ring strain, consistent with other medium-sized carbocyclic systems [32] [38]. The conformational dynamics and strain energy profiles provide essential information for understanding the three-dimensional structure and dynamic behavior of this benzoannulene derivative, with implications for its chemical reactivity and potential biological activity [31] [37].